

# Spectroscopic Profile of 5-Methoxyindole-2-carboxylic Acid: A Technical Guide

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## Compound of Interest

Compound Name: **5-Methoxyindole-2-carboxylic acid**

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This technical guide provides a comprehensive overview of the spectroscopic data for **5-Methoxyindole-2-carboxylic acid**, a compound of interest in neuroprotective research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **5-Methoxyindole-2-carboxylic acid** provide detailed information about its proton and carbon environments.

### $^1\text{H}$ NMR Data

The  $^1\text{H}$  NMR spectrum of **5-Methoxyindole-2-carboxylic acid** was recorded in DMSO-d<sub>6</sub>. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Assignment	Chemical Shift ( $\delta$ ) in ppm	Multiplicity	Coupling Constant (J) in Hz
COOH	~12.9	Broad Singlet	-
NH	~11.6	Singlet	$J(\text{NH}, \text{H3}) = 2.1 \text{ Hz}$
H-4	7.370	Doublet	$J(\text{H-4}, \text{H-6}) = 0.7 \text{ Hz}$
H-6	7.114	Doublet of Doublets	$J(\text{H-6}, \text{H-7}) = 8.9 \text{ Hz}$ , $J(\text{H-6}, \text{H-4}) = 2.5 \text{ Hz}$
H-3	7.045	Doublet	$J(\text{H-3}, \text{NH}) = 2.1 \text{ Hz}$
H-7	6.928	Doublet	$J(\text{H-7}, \text{H-6}) = 8.9 \text{ Hz}$
OCH <sub>3</sub>	3.769	Singlet	-

Data sourced from ChemicalBook.[\[1\]](#)

## <sup>13</sup>C NMR Data

The <sup>13</sup>C NMR spectral data for **5-Methoxyindole-2-carboxylic acid** in DMSO-d<sub>6</sub> reveals the chemical shifts for each carbon atom in the molecule.

Assignment	Chemical Shift ( $\delta$ ) in ppm
C=O	163.5
C-5	154.2
C-7a	131.9
C-2	129.8
C-3a	127.5
C-7	113.6
C-4	112.9
C-3	102.8
C-6	102.1
OCH <sub>3</sub>	55.2

Note: This data is based on a comprehensive spectroscopic and computational study.[\[2\]](#)

## Experimental Protocol for NMR Analysis

Sample Preparation: A sample of approximately 40 mg of **5-Methoxyindole-2-carboxylic acid** is dissolved in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).[\[1\]](#)

Instrumentation: The spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz for <sup>1</sup>H NMR and 100 MHz for <sup>13</sup>C NMR.[\[1\]](#)

Acquisition Parameters (<sup>1</sup>H NMR):

- Pulse Program: Standard single-pulse sequence.
- Spectral Width: Appropriate range to cover all proton signals (e.g., 0-15 ppm).
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

Acquisition Parameters ( $^{13}\text{C}$  NMR):

- Pulse Program: Standard proton-decoupled pulse sequence.
- Spectral Width: Appropriate range to cover all carbon signals (e.g., 0-180 ppm).
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of  $^{13}\text{C}$ .

**Data Processing:** The acquired Free Induction Decay (FID) is processed using a Fourier transform. The resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak of DMSO-d<sub>6</sub> ( $\delta$  = 2.50 ppm for  $^1\text{H}$  and  $\delta$  = 39.52 ppm for  $^{13}\text{C}$ ).

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

## IR Spectral Data

The IR spectrum of **5-Methoxyindole-2-carboxylic acid** exhibits characteristic absorption bands corresponding to its functional groups. The data presented below is for a polymorph of the compound.<sup>[3]</sup>

Wavenumber (cm <sup>-1</sup> )	Assignment	Intensity
3200-2000	O-H stretch (carboxylic acid dimer)	Broad
~3300	N-H stretch	Medium
1695	C=O stretch (carboxylic acid)	Strong
1259	C-O stretch (carboxylic acid)	Strong
1206	C-O-C stretch (methoxy group)	Strong

Note: The broadness of the O-H stretch is indicative of hydrogen bonding. The position of the C=O stretch suggests the presence of a carboxylic acid dimer in the solid state.[3]

## Experimental Protocol for IR Spectroscopy

Sample Preparation: As **5-Methoxyindole-2-carboxylic acid** is a solid, the spectrum can be obtained using the KBr pellet method or as a thin solid film.

- KBr Pellet Method: A small amount of the finely ground compound (1-2 mg) is mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a transparent pellet.
- Thin Solid Film Method: A small amount of the solid is dissolved in a volatile solvent (e.g., methanol or acetone). A drop of this solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound on the plate.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400  $\text{cm}^{-1}$ . A background spectrum of the empty sample holder (or a pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. Electron Ionization (EI) is a common method for the analysis of small organic molecules.

## Mass Spectrometry Data

The mass spectrum of **5-Methoxyindole-2-carboxylic acid** was obtained using electron ionization.

m/z	Relative Intensity	Assignment
191	High	$[M]^+$ (Molecular Ion)
174	Moderate	$[M - OH]^+$
146	High	$[M - COOH]^+$
131	Moderate	$[M - COOH - CH_3]^+$
103	Moderate	$[C_7H_5O]^+$

Data sourced from NIST WebBook.[\[4\]](#)

Fragmentation Pattern: The molecular ion at m/z 191 is prominent. Key fragmentation pathways include the loss of a hydroxyl radical (-OH) to form the ion at m/z 174, and the loss of the carboxylic acid group (-COOH) to yield the base peak at m/z 146. Further fragmentation of the m/z 146 ion can occur through the loss of a methyl radical from the methoxy group.

## Experimental Protocol for Mass Spectrometry

Sample Introduction: The sample is introduced into the ion source via a direct insertion probe or after separation by gas chromatography (GC), provided the compound is sufficiently volatile and thermally stable.

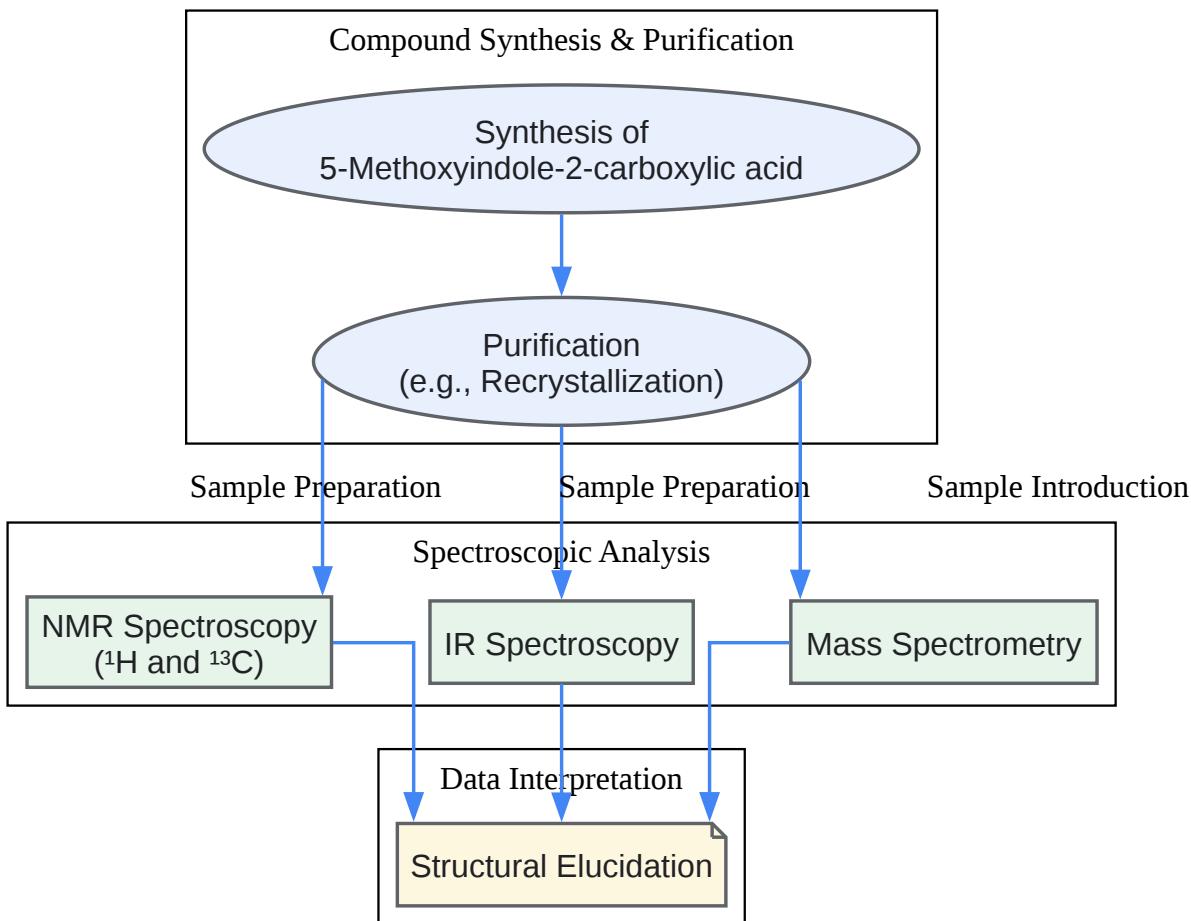
Ionization: Electron Ionization (EI) is used, where the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio.

Data Acquisition: The mass spectrum is recorded over a suitable mass range (e.g., m/z 50-300) to detect the molecular ion and significant fragment ions.

## Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **5-Methoxyindole-2-carboxylic acid**.



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